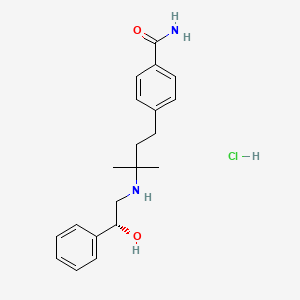
(R)-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core and a phenethylamine moiety. It is often studied for its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Phenethylamine Moiety: This step involves the reaction of the benzamide intermediate with a phenethylamine derivative, often under reductive amination conditions.
Final Assembly and Purification: The final product is obtained by combining the intermediates under specific conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, ®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials.
作用機序
The mechanism of action of ®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Phenethylamine Derivatives: Compounds with similar phenethylamine moieties but different functional groups.
Uniqueness
®-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride is unique due to its specific combination of structural features. The presence of both the benzamide and phenethylamine moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in other compounds with only one of these features.
生物活性
(R)-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide monohydrochloride, also known as LY 195448, is a compound with notable biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H27ClN2O, with a molecular weight of approximately 348.89 g/mol. The compound features a benzamide structure with a hydroxyphenethylamine side chain, which contributes to its biological properties.
The primary mechanism of action for (R)-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide involves its role as a renin inhibitor . Renin is an enzyme critical in the regulation of blood pressure through the renin-angiotensin system. Inhibition of renin can lead to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure, which is beneficial in treating conditions such as hypertension .
Pharmacological Effects
- Antihypertensive Activity : Studies indicate that (R)-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide exhibits significant antihypertensive effects. It has been shown to reduce blood pressure in animal models by inhibiting renin activity, thus decreasing angiotensin II levels .
- Neuroprotective Properties : Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert protective effects against neuronal damage by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity has implications for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the efficacy of (R)-4-(3-((2-Hydroxy-2-phenethyl)amino)-3-methylbutyl)benzamide:
In Vitro Studies
In vitro research has further elucidated the biological mechanisms:
特性
CAS番号 |
125310-51-2 |
|---|---|
分子式 |
C20H27ClN2O2 |
分子量 |
362.9 g/mol |
IUPAC名 |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24;/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24);1H/t18-;/m0./s1 |
InChIキー |
PFTVHDSGCARRKR-FERBBOLQSA-N |
異性体SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O.Cl |
正規SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















